molecular formula C10H16ClNO B14328305 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride CAS No. 111728-67-7

4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride

Cat. No.: B14328305
CAS No.: 111728-67-7
M. Wt: 201.69 g/mol
InChI Key: ZOPDHARSJVCMLD-UHFFFAOYSA-M
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Description

4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is a quaternary ammonium compound with a benzene ring substituted with a hydroxymethyl group and a trimethylammonium group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride typically involves the quaternization of N,N,N-trimethylaniline with formaldehyde and hydrochloric acid. The reaction proceeds as follows:

    N,N,N-trimethylaniline: is reacted with in the presence of .

  • The reaction mixture is heated to facilitate the formation of the quaternary ammonium salt.
  • The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-N,N,N-trimethylanilinium chloride.

    Reduction: Formation of 4-(Aminomethyl)-N,N,N-trimethylaniline.

    Substitution: Formation of various substituted anilinium compounds depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.

    Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.

    Industry: Utilized in the production of surfactants and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.

    Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst in organic synthesis.

Uniqueness

4-(Hydroxymethyl)-N,N,N-trimethylanilinium chloride is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

111728-67-7

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl]-trimethylazanium;chloride

InChI

InChI=1S/C10H16NO.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

ZOPDHARSJVCMLD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)CO.[Cl-]

Origin of Product

United States

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